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Compound of Interest

Compound Name: 3-lodo-5-methoxypyridine

Cat. No.: B1358553

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected spectroscopic data
for the heterocyclic compound 3-lodo-5-methoxypyridine. Due to the limited availability of
experimentally verified spectra in public databases, this document presents predicted data
based on established principles of nuclear magnetic resonance (NMR) spectroscopy, infrared
(IR) spectroscopy, and mass spectrometry (MS). Detailed experimental protocols for obtaining
such data are also provided to guide researchers in their analytical workflows.

Chemical Structure and Properties
Structure:

Molecular Formula: CeHsINO

Molecular Weight: 235.02 g/mol

CAS Number: 873302-36-4[1]

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for 3-lodo-5-
methoxypyridine. These values are estimations based on the analysis of similar substituted
pyridine derivatives and established spectroscopic principles.
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'H NMR (Proton Nuclear Magnetic Resonance)

Spectroscopy
Table 1: Predicted *H NMR Chemical Shifts (in ppm) in CDCls

Predicted Chemical o Coupling Constant
Proton . Multiplicity .
Shift (6) (J) in Hz
H-2 ~8.2 d ~2.0
H-4 ~7.5 t ~2.0
H-6 ~8.3 d ~2.0
-OCHs ~3.9 S

d: doublet, t: triplet, s: singlet

13C NMR (Carbon-13 Nuclear Magnetic Resonance)

Spectroscopy
Table 2: Predicted *3C NMR Chemical Shifts (in ppm) in CDCls

Carbon Predicted Chemical Shift ()
C-2 ~145

C-3 ~90

C-14 ~130

C-5 ~158

C-6 ~148

-OCHs ~56

IR (Infrared) Spectroscopy

Table 3: Predicted IR Absorption Bands
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Wavenumber (cm~?) Bond Vibration Intensity

3100-3000 C-H (aromatic) stretch Medium

2950-2850 C-H (methyl) stretch Medium
C=C and C=N (aromatic ring) )

1600-1450 Medium-Strong
stretch

1250-1200 C-O-C (asymmetric) stretch Strong

1050-1000 C-0O-C (symmetric) stretch Medium

~800 C-I stretch Medium
C-H (aromatic) out-of-plane

850-750 Strong

bend

Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Data (Electron lonization - EI)

miz Predicted Fragment
235 [M]* (Molecular lon)
220 [M - CHs]*

108 M - I]*

78 [CsHaN]*

Predicted collision cross section values are available from some databases. For example, for
the [M+H]* adduct, a predicted CCS of 129.6 A2 has been calculated.[2]

Experimental Protocols

The following are detailed methodologies for acquiring the spectroscopic data outlined above.

NMR Spectroscopy

Sample Preparation:
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e Dissolve 5-10 mg of 3-lodo-5-methoxypyridine in approximately 0.6 mL of deuterated
chloroform (CDCIs).

e Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
» Transfer the solution to a 5 mm NMR tube.

IH NMR Acquisition:

Instrument: 400 MHz (or higher) NMR Spectrometer.

Pulse Program: Standard single-pulse sequence.

Spectral Width: -2 to 12 ppm.

Number of Scans: 16-64, depending on sample concentration.

Relaxation Delay: 1-2 seconds.

Temperature: 298 K.

13C NMR Acquisition:

Instrument: 100 MHz (or higher, corresponding to the H frequency) NMR Spectrometer.

Pulse Program: Proton-decoupled pulse sequence (e.g., zgpg30).

Spectral Width: 0 to 200 ppm.

Number of Scans: 1024 or more, as 13C has a low natural abundance.

Relaxation Delay: 2-5 seconds.

Temperature: 298 K.

IR Spectroscopy

Sample Preparation (Attenuated Total Reflectance - ATR):
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e Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a solvent
such as isopropanol and allowing it to dry completely.

e Place a small amount of solid 3-lodo-5-methoxypyridine directly onto the ATR crystal.

o Apply pressure using the instrument's pressure arm to ensure good contact between the
sample and the crystal.

Data Acquisition:

e Instrument: Fourier-Transform Infrared (FT-IR) Spectrometer.
e Spectral Range: 4000-400 cm™1,

e Resolution: 4 cm~1.

e Number of Scans: 16-32.

e Background: A background spectrum of the empty, clean ATR crystal should be collected
prior to sample analysis.

Mass Spectrometry

Sample Introduction (Direct Insertion Probe - DIP):

e Load a small amount of the solid sample into a capillary tube.
« Insert the capillary tube into the direct insertion probe.

« Introduce the probe into the mass spectrometer's ion source.
Data Acquisition (Electron lonization - El):

e Instrument: Mass Spectrometer with an EI source.
 lonization Energy: 70 eV.

e Mass Range: m/z 40-500.

© 2025 BenchChem. All rights reserved. 5/7 Tech Support


https://www.benchchem.com/product/b1358553?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1358553?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

e Scan Speed: 1 scan/second.

e Source Temperature: 200-250 °C.

Workflow and Data Interpretation

The following diagram illustrates the logical workflow for the spectroscopic analysis of 3-lodo-
5-methoxypyridine.

Spectroscopic Analysis Data Interpretation
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Caption: Workflow for the spectroscopic characterization of 3-lodo-5-methoxypyridine.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [Spectroscopic Profile of 3-lodo-5-methoxypyridine: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1358553#spectroscopic-data-for-3-iodo-5-
methoxypyridine]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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